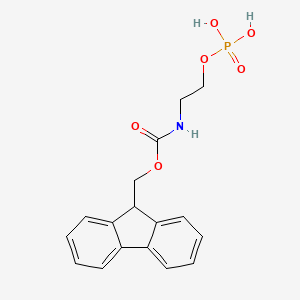Fmoc-PEA
CAS No.: 329223-23-6
Cat. No.: VC8170133
Molecular Formula: C17H18NO6P
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 329223-23-6 |
|---|---|
| Molecular Formula | C17H18NO6P |
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate |
| Standard InChI | InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22) |
| Standard InChI Key | YHUHBHVNOVAEMP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O |
Introduction
Structural and Physicochemical Properties of Fmoc-PEA
Molecular Architecture
Fmoc-PEA’s structure features three critical domains:
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety serves as a UV-detectable protecting group, widely utilized in peptide synthesis for its stability under basic conditions and ease of removal via piperidine .
-
Phosphoethanolamine Backbone: A phosphate ester bridge connects the Fmoc group to an ethylcarbamate moiety, conferring solubility in polar solvents such as dimethyl sulfoxide (DMSO) (200 mg/mL) .
-
Carbamate Linkage: This segment ensures hydrolytic stability under physiological conditions while remaining susceptible to enzymatic cleavage by phosphatases in intracellular environments .
The compound’s structural versatility is evident in its dual functionality: the Fmoc group facilitates synthetic manipulation, while the phosphate moiety enables controlled drug release in ADCs .
Solubility and Stability
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.3 g/mol |
| Solubility in DMSO | 200 mg/mL (550.51 mM) |
| Storage Conditions | 4°C (short-term); -80°C (long-term) |
Synthetic Applications in Peptide and ADC Development
Cleavable Linker for Antibody-Drug Conjugates
In ADCs, Fmoc-PEA bridges monoclonal antibodies and cytotoxic payloads. The phosphate ester undergoes hydrolysis by intracellular phosphatases, releasing the drug selectively in target tissues . This mechanism minimizes off-target toxicity, a hallmark of precision oncology. For instance, Garbaccio et al. demonstrated that phosphate-based linkers like Fmoc-PEA enhance therapeutic indices by ensuring payload release only in phosphatase-rich tumor microenvironments .
Analytical Methodologies for Fmoc-PEA Characterization
Ultrasound-Assisted Acid Hydrolysis
Recent innovations in amino acid analysis employ ultrasound to accelerate hydrolysis. A 2024 study optimized conditions using 6 M hydrochloric acid at 90°C for 30 minutes, achieving complete peptide bond cleavage without racemization . Ultrasonic cavitation increased local temperatures and pressures, reducing hydrolysis times by 50% compared to conventional methods .
HPLC-UV Quantification
Post-hydrolysis, Fmoc-Cl derivatization at pH 9.0 (borate buffer) enables UV detection at 265 nm . The method’s validation under FDA guidelines confirmed linearity (), accuracy (80–118% recovery), and precision (RSD < 10.9%) . The table below outlines optimized derivatization parameters:
| Parameter | Optimal Condition |
|---|---|
| Buffer | Borate (pH 9.0) |
| Organic Solvent | Ethanol |
| Derivatization Time | 5 minutes |
| Fmoc-Cl Concentration | 5 mM |
Industrial and Research Utilization
Large-Scale Manufacturing
Apollo Scientific and MedChemExpress supply Fmoc-PEA globally, emphasizing bulk production for pharmaceutical R&D . Their protocols ensure batch consistency, with purity verified via HPLC and mass spectrometry .
Emerging Therapeutic Applications
Beyond ADCs, Fmoc-PEA’s phosphatase sensitivity is being explored in prodrug designs for neurodegenerative diseases, where controlled release mitigates systemic toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume